molecular formula C10H10BrN3O B1441876 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole CAS No. 1187385-81-4

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Cat. No.: B1441876
CAS No.: 1187385-81-4
M. Wt: 268.11 g/mol
InChI Key: NXCRQOJMGOGZLB-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromopyridine moiety and an oxadiazole ring

Preparation Methods

The synthesis of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with propyl isocyanate, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole include other bromopyridine derivatives and oxadiazole-containing molecules. For example:

The uniqueness of this compound lies in its specific combination of the bromopyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-2-3-9-13-14-10(15-9)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRQOJMGOGZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675106
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-81-4
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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